molecular formula C10H9FN2O3S B12202939 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole

Cat. No.: B12202939
M. Wt: 256.26 g/mol
InChI Key: PHTRJYVAEJKSCK-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a pyrazole ring substituted with a 4-fluoro-3-methoxybenzenesulfonyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole typically involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with a pyrazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation or reduction can lead to sulfone or sulfide derivatives.

Scientific Research Applications

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxybenzenesulfonyl chloride
  • 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
  • 4-fluoro-3-methoxybenzenesulfonamide

Uniqueness

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole is unique due to the presence of both the sulfonyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9FN2O3S

Molecular Weight

256.26 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)sulfonylpyrazole

InChI

InChI=1S/C10H9FN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3

InChI Key

PHTRJYVAEJKSCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F

Origin of Product

United States

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